molecular formula C11H13ClN4O B2771135 2-chloro-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide CAS No. 866131-79-5

2-chloro-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide

Cat. No.: B2771135
CAS No.: 866131-79-5
M. Wt: 252.7
InChI Key: PXPTVPPDPSUFIP-UHFFFAOYSA-N
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Description

2-Chloro-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide is a pyrazolopyridine derivative characterized by a chloroacetamide moiety attached to a 1,4,6-trimethyl-substituted pyrazolo[3,4-b]pyridine core. The chloro and methyl substituents modulate its electronic and steric properties, influencing reactivity, solubility, and binding affinity. Despite its discontinued commercial availability , its synthesis and structural analogs remain significant in medicinal chemistry research.

Properties

IUPAC Name

2-chloro-N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O/c1-6-4-7(2)13-11-9(6)10(15-16(11)3)14-8(17)5-12/h4H,5H2,1-3H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPTVPPDPSUFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)NC(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819776
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Chemical Reactions Analysis

2-chloro-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By binding to the ATP pocket of these kinases, the compound prevents their activation and subsequent signaling pathways, leading to reduced cell growth .

Comparison with Similar Compounds

Key Observations :

  • Acetamide Modifications : Replacing chloroacetyl with benzoyl (7c) introduces aromatic bulk, which may enhance target binding but reduce synthetic yield (61% vs. 89% for 7a) .

Physicochemical and Spectroscopic Properties

Property Target Compound 7a 7c
Melting Point (°C) Not reported 290–292 138–140
IR (C=O stretch, cm⁻¹) ~1680 (estimated) 1680 1685
¹H NMR (Key Signals) Expected: CH₃ (1,4,6), ClCH₂CO δ 2.02 (CH₃), 2.34, 2.61 (CH₃) δ 2.29, 2.52 (CH₃), aromatic protons
MS (Molecular Ion) Not reported m/z 204 (M⁺) m/z 300 (M⁺, ³⁵Cl)

Analysis :

  • The chloroacetamide group in the target compound likely downshifts the C=O IR stretch marginally compared to benzamide derivatives (7c) due to electron-withdrawing effects .
  • Methyl groups in all analogs contribute to upfield ¹H NMR shifts (~δ 2.0–2.6) .

Biological Activity

2-chloro-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide, with CAS Number 866131-79-5, is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and comparative analysis with similar compounds.

PropertyValue
Molecular FormulaC₁₁H₁₃ClN₄O
Molecular Weight252.7 g/mol
Boiling Point479.2 ± 45.0 °C (predicted)
Density1.39 ± 0.1 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its inhibition of tropomyosin receptor kinases (TRKs). These kinases play a crucial role in cell proliferation and differentiation. The compound binds to the ATP pocket of TRKs, preventing their activation and disrupting downstream signaling pathways that promote cell growth.

Inhibitory Activity

Research indicates that this compound exhibits significant inhibitory effects on various kinases:

  • Cyclin-dependent Kinases (CDKs) : It has shown IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, demonstrating selective inhibition which may be beneficial in cancer therapy .
  • Anticancer Potential : The compound has been tested against several human tumor cell lines such as HeLa and HCT116, exhibiting potent antiproliferative effects .

Anticancer Effects

The anticancer properties of this compound have been highlighted in various studies:

  • Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound significantly inhibits the proliferation of cancer cell lines .

Enzymatic Inhibition

The compound has also been noted for its ability to inhibit specific enzymes involved in cancer progression:

  • Protein Kinase Inhibition : It selectively inhibits protein kinases that are crucial for tumor growth and survival, making it a candidate for further development as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

When compared to other pyrazolopyridine derivatives, this compound stands out due to its unique substituents which enhance its biological activity:

Compound NameKey Features
1H-pyrazolo[3,4-b]pyridines Similar core structure but varied substituents
2-furancarboxamide derivative Different chemical properties and biological activity

The structural diversity among these compounds allows for a broad spectrum of biological activities, with this compound showing promising results in specific kinase inhibition.

Case Studies

Several case studies have reported on the efficacy of this compound:

  • Study on CDK Inhibition : A study demonstrated that the compound effectively inhibited CDK2 and CDK9 with high selectivity, suggesting potential use in targeted cancer therapies .
  • In Vitro Antiproliferative Assays : Various assays conducted on human tumor cell lines showed that this compound could significantly reduce cell viability compared to control groups .

Q & A

Basic: What are the standard synthetic routes for 2-chloro-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide?

The synthesis typically involves multi-step reactions focusing on:

  • Core formation : Cyclization of pyrazole precursors with chlorinated acetamide derivatives under reflux conditions (e.g., using ethanol or acetonitrile as solvents) .
  • Substituent introduction : Alkylation or arylation steps to introduce methyl groups at the 1,4,6-positions of the pyrazolo-pyridine core. Temperature control (60–80°C) and catalysts like K₂CO₃ are critical for regioselectivity .
  • Final acylation : Reaction of the pyrazolo-pyridine intermediate with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide bond .
    Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .

Basic: How is the compound characterized, and what analytical techniques are essential?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and amide bond formation. For example, the acetamide carbonyl signal appears at ~168–170 ppm in ¹³C NMR .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for pharmacological studies) using C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 323.1) .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Conflicting spectral data (e.g., unexpected NMR splitting or MS adducts) require:

  • Cross-validation : Compare data with structurally analogous compounds (e.g., pyrazolo[3,4-d]pyrimidine derivatives) to identify consistent patterns .
  • Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .
  • Computational modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .

Advanced: What strategies optimize yield in the acylation step of the synthesis?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require strict moisture control .
  • Stoichiometric adjustments : Using 1.2 equivalents of 2-chloroacetyl chloride to drive the reaction to completion .
  • Catalysis : Additives like DMAP (4-dimethylaminopyridine) improve acylation efficiency by activating the carbonyl group .
  • Temperature modulation : Maintaining 0–5°C during reagent addition minimizes side reactions (e.g., hydrolysis of the chloroacetamide group) .

Advanced: What pharmacological mechanisms are hypothesized for this compound?

While direct studies are limited, structural analogs suggest:

  • Kinase inhibition : The pyrazolo-pyridine core may act as a ATP-binding site competitor in kinases (e.g., CDK or JAK families) .
  • Antimicrobial activity : Chloroacetamide derivatives exhibit thiol-reactive properties, disrupting bacterial cysteine proteases .
  • Cytotoxicity : Methyl substituents enhance lipophilicity, potentially improving cell membrane penetration for anticancer applications .
    Validation requires enzymatic assays (e.g., kinase inhibition IC₅₀ measurements) and cell-based viability studies (MTT assays) .

Advanced: How does the electronic environment of the pyrazolo-pyridine core influence reactivity?

  • Electron-withdrawing effects : The chloroacetamide group decreases electron density at the pyridine nitrogen, reducing nucleophilic attack susceptibility .
  • Methyl substituents : The 1,4,6-trimethyl groups sterically hinder reactions at the pyridine ring while stabilizing the core via hyperconjugation .
  • Reactivity mapping : Use Hammett constants (σ values) to predict substituent effects on reaction rates (e.g., SNAr substitutions) .

Advanced: What are the stability challenges during storage, and how can they be mitigated?

  • Hydrolysis risk : The chloroacetamide group is prone to hydrolysis in humid conditions. Store under inert gas (N₂/Ar) at –20°C in desiccated environments .
  • Light sensitivity : The pyrazolo-pyridine core may degrade under UV light. Use amber vials and avoid prolonged exposure .
  • Analytical monitoring : Regular HPLC checks (every 3–6 months) to detect degradation products like the carboxylic acid derivative .

Advanced: How can computational methods aid in predicting biological activity?

  • Molecular docking : Screen against kinase X-ray structures (e.g., PDB entries 4HXJ or 6SJ7) to identify binding poses .
  • QSAR modeling : Use descriptors like LogP, polar surface area, and H-bond donors/acceptors to correlate structure with activity .
  • ADMET prediction : Tools like SwissADME assess permeability (Caco-2 models) and cytochrome P450 interactions to prioritize lead optimization .

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